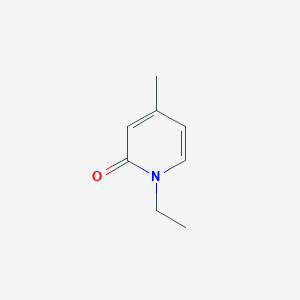

2(1H)-Pyridone, 1-ethyl-4-methyl-

Description

BenchChem offers high-quality 2(1H)-Pyridone, 1-ethyl-4-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2(1H)-Pyridone, 1-ethyl-4-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

19006-62-3 |

|---|---|

Molecular Formula |

C8H11NO |

Molecular Weight |

137.18 g/mol |

IUPAC Name |

1-ethyl-4-methylpyridin-2-one |

InChI |

InChI=1S/C8H11NO/c1-3-9-5-4-7(2)6-8(9)10/h4-6H,3H2,1-2H3 |

InChI Key |

KCPRFGZSBHBAJB-UHFFFAOYSA-N |

SMILES |

CCN1C=CC(=CC1=O)C |

Canonical SMILES |

CCN1C=CC(=CC1=O)C |

Synonyms |

1-Ethyl-4-methyl-2(1H)-pyridone |

Origin of Product |

United States |

Foundational & Exploratory

Technical Monograph: 1-Ethyl-4-methyl-2(1H)-pyridone (CAS 19006-62-3)

[1][2][3]

Executive Summary

Compound Identity: 1-Ethyl-4-methyl-2(1H)-pyridone CAS Registry Number: 19006-62-3 Chemical Class: N-alkylated Pyridone Primary Application: Pharmaceutical Intermediate / Scaffold for Kinase Inhibitors[1]

CAS 19006-62-3 is a functionalized pyridone derivative characterized by an N-ethyl group and a 4-methyl substitution on the lactam ring.[2] Unlike high-profile active pharmaceutical ingredients (APIs), this compound serves primarily as a critical intermediate in the synthesis of complex bioactive molecules, including potential kinase inhibitors and antifibrotic agents. Its physicochemical profile—marked by moderate polarity (LogP ~0.7) and hydrogen bond accepting capability—makes it an ideal scaffold for fragment-based drug design (FBDD).

Physicochemical Profile

The following data aggregates computed and available experimental parameters. For research grade materials, these values serve as the baseline for quality control (QC) and formulation development.

Table 1: Key Physical Properties

| Property | Value | Source/Method |

| Molecular Formula | C₈H₁₁NO | PubChem [1] |

| Molecular Weight | 137.18 g/mol | Calculated |

| Exact Mass | 137.0841 Da | High-Res MS |

| Physical State | Low-melting Solid or Viscous Liquid | Analog Prediction* |

| XLogP3-AA | 0.7 | Computed [1] |

| Topological Polar Surface Area (TPSA) | 20.3 Ų | Computed [1] |

| H-Bond Donors | 0 | Structural Analysis |

| H-Bond Acceptors | 1 | Structural Analysis |

| Rotatable Bonds | 1 (Ethyl group) | Structural Analysis |

*Note: While the parent 4-methyl-2-pyridone is a solid (MP ~130°C), N-alkylation typically disrupts crystal lattice packing, significantly lowering the melting point.

Solubility Data & Formulation Science

Understanding the solubility landscape of CAS 19006-62-3 is critical for reaction optimization and stock solution preparation. The compound exhibits a "Goldilocks" polarity—sufficiently polar to be water-compatible but lipophilic enough for organic extraction.

Solubility Profile

| Solvent | Solubility Rating | Estimated Saturation (25°C) | Usage Context |

| DMSO | Very Soluble | > 100 mM | Preferred for biological stock solutions. |

| Methanol/Ethanol | Soluble | > 50 mM | Suitable for synthesis and purification. |

| Dichloromethane (DCM) | Soluble | > 50 mM | Ideal for extraction from aqueous phases. |

| Water (pH 7.4) | Moderately Soluble | ~1-10 mM | Sufficient for biochemical assays; may require co-solvent. |

Technical Insight: The Solvation Mechanism

The N-ethyl group caps the amide nitrogen, removing the H-bond donor capability inherent to the parent pyridone. This forces the molecule to rely solely on the carbonyl oxygen for hydrogen bonding (acceptor). Consequently, solubility in non-polar solvents (like Hexane) is poor, while solubility in dipolar aprotic solvents (DMSO, DMF) is maximized due to dipole-dipole interactions.

Experimental Protocols

Protocol A: Preparation of 50 mM Stock Solution in DMSO

Objective: Create a stable stock for high-throughput screening or synthetic coupling.

-

Weighing: Accurately weigh 6.86 mg of CAS 19006-62-3 into a sterile microcentrifuge tube.

-

Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: ≥99.9%).

-

Dissolution: Vortex for 30 seconds. The solution should be clear and colorless.

-

QC Check: If turbidity persists, sonicate for 2 minutes at 40 kHz.

-

-

Storage: Aliquot into amber glass vials to prevent UV degradation. Store at -20°C.

Protocol B: Aqueous Solubility Verification (Thermodynamic)

Objective: Determine exact saturation limit for assay buffers.

-

Saturation: Add excess compound (approx. 10 mg) to 1 mL of PBS (pH 7.4).

-

Equilibration: Shake at 25°C for 24 hours.

-

Filtration: Filter supernatant through a 0.22 µm PVDF membrane (low binding).

-

Quantification: Analyze filtrate via HPLC-UV (Detection @ 254 nm or 300 nm based on pyridone chromophore).

Synthetic Utility & Reaction Logic

CAS 19006-62-3 is rarely the end-product; it is a "warhead" carrier or a scaffold. The C-3 and C-5 positions of the pyridone ring are electron-rich, making them susceptible to Electrophilic Aromatic Substitution (EAS), such as bromination or nitration, enabling further cross-coupling reactions (e.g., Suzuki-Miyaura).

Visualization: Functionalization Pathways

The following diagram illustrates the logical flow of utilizing CAS 19006-62-3 in a drug discovery campaign, moving from raw material to a functionalized bioactive core.

Caption: Synthetic workflow transforming CAS 19006-62-3 from a raw building block into a bioactive pharmaceutical scaffold via regioselective functionalization.

Stability & Handling Safety

-

Hygroscopicity: Predicted to be low, but standard desiccated storage is recommended.

-

Oxidation: The methyl group at C-4 is benzylic-like; prolonged exposure to strong oxidants may convert it to a carboxylic acid or aldehyde.

-

Safety (GHS): Treat as a standard organic irritant (H315, H319). Use gloves and eye protection.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 586298, 2(1H)-Pyridone, 1-ethyl-4-methyl-. Retrieved from [Link]

-

U.S. Environmental Protection Agency. CompTox Chemicals Dashboard: 1-Ethyl-4-methylpyridin-2(1H)-one (DTXSID80342970). Retrieved from [Link]

- United States Patent & Trademark Office.Patent US10214537: Heterocyclic compounds and uses thereof (Example 475).

Sources

- 1. 2(1H)-Pyridone, 1-ethyl-4-methyl- | C8H11NO | CID 586298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Full text of "EPA/NIH mass spectral data base : volume 1. molecular weights 30-186" [archive.org]

- 3. Propylene Carbonate | C4H6O3 | CID 7924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. downloads.regulations.gov [downloads.regulations.gov]

1-Ethyl-4-methylpyridin-2-one: A Privileged Scaffold for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Power of the Privileged Scaffold

In the intricate landscape of medicinal chemistry, the concept of a "privileged scaffold" stands as a cornerstone of efficient drug discovery.[1] These are molecular frameworks that demonstrate the remarkable ability to bind to multiple, often unrelated, biological targets, thereby serving as a fertile starting point for the development of novel therapeutics across a spectrum of diseases. The 1-ethyl-4-methylpyridin-2-one core, a decorated member of the versatile pyridinone family, has emerged as such a scaffold, showcasing significant potential in oncology, central nervous system (CNS) disorders, and cardiovascular diseases. This guide provides a comprehensive technical overview of this promising chemical entity, from its fundamental properties and synthesis to its diverse biological activities and future outlook.

The 1-Ethyl-4-methylpyridin-2-one Core: A Profile

The 1-ethyl-4-methylpyridin-2-one scaffold is a heterocyclic aromatic compound characterized by a pyridin-2-one ring system with an ethyl group at the N1 position and a methyl group at the C4 position. This specific substitution pattern imparts a unique combination of physicochemical properties that are advantageous for drug design.

| Property | Value | Source |

| Molecular Formula | C8H11NO | [2] |

| Molecular Weight | 137.18 g/mol | [2] |

| IUPAC Name | 1-ethyl-4-methylpyridin-2-one | [2] |

| CAS Number | 19006-62-3 | [2] |

| Topological Polar Surface Area | 20.3 Ų | [2] |

The N-ethyl group enhances lipophilicity, which can improve membrane permeability and oral bioavailability, while the pyridinone core itself can engage in crucial hydrogen bonding interactions with biological targets.[1] The methyl group at the C4 position can influence the electronic properties of the ring and provide a vector for further chemical modification.

Synthesis of the 1-Ethyl-4-methylpyridin-2-one Scaffold

The synthesis of N-alkylated pyridin-2-ones can be achieved through various synthetic routes. A general and adaptable approach involves the N-alkylation of a pre-formed 4-methylpyridin-2-one precursor.

General Synthetic Protocol: N-Alkylation of 4-methylpyridin-2-one

This protocol describes a generalized procedure for the synthesis of 1-ethyl-4-methylpyridin-2-one.

Step 1: Synthesis of 4-methylpyridin-2-one (if not commercially available)

A common method for the synthesis of pyridin-2-ones involves the cyclization of β-ketoesters with an appropriate nitrogen source.

Step 2: N-Alkylation

-

Reaction Setup: To a solution of 4-methylpyridin-2-one in a suitable aprotic solvent (e.g., dimethylformamide (DMF) or acetonitrile), add a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH).

-

Addition of Alkylating Agent: While stirring, add ethyl iodide or ethyl bromide dropwise to the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture at a suitable temperature (e.g., 60-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture, and quench with water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 1-ethyl-4-methylpyridin-2-one.

Therapeutic Applications: A Scaffold of Diverse Bioactivity

The true power of the 1-ethyl-4-methylpyridin-2-one scaffold lies in its ability to be tailored to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[3]

Oncology

The pyridin-2-one core is a prominent feature in numerous anticancer agents.[3] Derivatives of this scaffold have shown potent activity against various cancer-related targets.

-

Kinase Inhibition: Many pyridinone-containing compounds act as kinase inhibitors. For instance, derivatives of the 2-pyridone scaffold have been identified as potent inhibitors of PIM-1 kinase, a serine/threonine kinase implicated in cell proliferation and survival in various cancers. The general structure allows for modifications that can target the ATP-binding pocket of these enzymes.

-

Isocitrate Dehydrogenase 1 (IDH1) Inhibition: A series of pyrid-2-one derivatives have been developed as potent inhibitors of mutant IDH1, an enzyme whose neomorphic activity is oncogenic in several malignancies, including gliomas and acute myeloid leukemia.[4]

Signaling Pathway: Role of PIM-1 Kinase in Cancer Cell Survival

Caption: PIM-1 kinase pathway in cancer and its inhibition by pyridone derivatives.

Central Nervous System (CNS) Disorders

The ability of small molecules to cross the blood-brain barrier is a critical attribute for CNS-active drugs. The physicochemical properties of the 1-ethyl-4-methylpyridin-2-one scaffold make it an attractive candidate for targeting CNS disorders.

-

N-Methyl-D-aspartate (NMDA) Receptor Modulation: Derivatives of 6-methylpyridin-2-one have been identified as novel and potent positive allosteric modulators (PAMs) of the GluN2A subunit of the NMDA receptor.[5] This modulation represents a promising therapeutic approach for cognitive impairment associated with neurological disorders.

-

Pain Management: A series of 3,5-disubstituted pyridin-2(1H)-ones have demonstrated significant efficacy in a rat model of inflammatory mechanical allodynia, a type of chronic pain.[6] The most active compound in this series was also found to be a p38α MAPK inhibitor, a known contributor to pain hypersensitivity.

Experimental Workflow: Evaluation of Anticonvulsant Activity

Caption: Workflow for assessing the anticonvulsant potential of novel compounds.

Cardiovascular Diseases

The pyridin-2-one scaffold is also present in compounds with significant cardiovascular activity.

-

Antihypertensive and Calcium Channel Blocking Activity: Dihydropyrimidine-2-one derivatives, which share structural similarities with pyridinones, are known for their calcium channel blocking and antihypertensive properties.[7] The 1-ethyl-4-methylpyridin-2-one core can be explored for similar activities.

-

Antiarrhythmic Effects: Certain pyrrolidin-2-one derivatives, another related class of compounds, have demonstrated potent antiarrhythmic and hypotensive effects, likely mediated through α1-adrenolytic properties.[8] This suggests a potential avenue of investigation for pyridin-2-one analogs.

Structure-Activity Relationship (SAR) Insights

While specific SAR studies on 1-ethyl-4-methylpyridin-2-one are not extensively documented, general principles can be inferred from related pyridinone derivatives:

-

N1-Substitution: The nature of the substituent at the N1 position significantly influences the compound's properties. Small alkyl groups like ethyl can enhance lipophilicity and cell permeability.

-

C4-Substitution: The methyl group at the C4 position can be a key interaction point or a site for further functionalization to modulate activity and selectivity.

-

Ring Substitutions: The introduction of various substituents at other positions on the pyridinone ring can drastically alter the biological activity. For example, in the context of mutant IDH1 inhibitors, ortho-substituents on an aryl ring attached to the pyridinone were crucial for potency.[4]

Future Directions and Conclusion

The 1-ethyl-4-methylpyridin-2-one scaffold represents a compelling starting point for the development of novel therapeutics. Its synthetic tractability, favorable physicochemical properties, and the proven broad-spectrum bioactivity of the parent pyridin-2-one class underscore its "privileged" status.

Future research should focus on:

-

Library Synthesis: The generation of a focused library of 1-ethyl-4-methylpyridin-2-one derivatives with diverse substitutions at other ring positions.

-

High-Throughput Screening: Screening of these libraries against a wide range of biological targets to uncover new therapeutic applications.

-

In-depth SAR Studies: Detailed investigation of the structure-activity relationships to optimize potency, selectivity, and pharmacokinetic properties.

References

-

Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters, 38, 127849. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 586298, 2(1H)-Pyridone, 1-ethyl-4-methyl-. Retrieved February 28, 2024 from [Link].

- Patel, R., & Patel, P. (2011). Synthesis and in-vitro evaluation of some new 3, 4-dihydropyrimidin-2(1H)-one derivatives for antihypertensive and calcium channel blocking activity. Journal of Applied Pharmaceutical Science, 1(5), 109-113.

- Wang, F., et al. (2022). Discovery and optimization of 2H-1λ2-pyridin-2-one inhibitors of mutant isocitrate dehydrogenase 1 for the treatment of cancer. Journal of Medicinal Chemistry, 65(1), 469-487.

- Abdel-Maksoud, M. S., et al. (2023). Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2304044.

- Hasui, T., et al. (2023). Design and synthesis of 6-methylpyridin-2-one derivatives as novel and potent GluN2A positive allosteric modulators for the treatment of cognitive impairment. Bioorganic & Medicinal Chemistry, 79, 117150.

-

Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters, 38, 127849. [Link]

-

ResearchGate. (n.d.). Scheme 1. Synthesis of pyridinium or/and pyridinone. (a) MeI, rt or... Retrieved from [Link]

- Kumar, A., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Molecules, 27(6), 1998.

-

Organic Chemistry Portal. (n.d.). Synthesis of 2-pyridones. Retrieved from [Link]

- Thomas, I., et al. (2020). Pyridin-2(1H)one derivatives: A possible new class of therapeutics for mechanical allodynia. European Journal of Medicinal Chemistry, 187, 111917.

- Singh, R., et al. (2022). A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones.

- Kofron, W. G., & Baclawski, L. M. (1972).

-

ResearchGate. (n.d.). Biological activity pyridin-2-ones & pyrimidin-4-ones. Retrieved from [Link]

- Mistry, S. N., et al. (2016). 4-phenylpyridin-2-one derivatives: a novel class of positive allosteric modulator of the M1 muscarinic acetylcholine receptor. Journal of Medicinal Chemistry, 59(1), 388-409.

-

Shawkey, A. M., et al. (2017). Ethyl 7-Methyl-1-(4-nitrophenyl)-5-phenyl-3-(thiophen-2-yl)-1,5-dihydro-[2][4]triazolo[4,3-a]pyrimidine-6-carboxylate. Molecules, 22(5), 823.

-

BioDuro. (n.d.). Biochemical Assays. Retrieved from [Link]

- Kaur, R., et al. (2023). The Synthesis, Molecular Docking and CNS activity of 5, 5-diphenylimidazolidine-2, 4-dione derivatives. Current Organic Synthesis, 20(10), 1253-1265.

- Susha, S., et al. (2021). A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. International Journal of Pharmaceutical Sciences and Research, 12(9), 4646-4655.

- Strugala, P., et al. (2022). The Antiarrhythmic and Hypotensive Effects of S-61 and S-73, the Pyrrolidin-2-one Derivatives with α1-Adrenolytic Properties. International Journal of Molecular Sciences, 23(18), 10497.

- Ghorbani, M., et al. (2011). Cytotoxic Effect of Some 1, 4-Dihydropyridine Derivatives Containing Nitroimidazole Moiety. Iranian Journal of Pharmaceutical Research, 10(3), 495-501.

- Kumar, A., et al. (2022).

- Google Patents. (n.d.). WO2009094417A1 - 4-pyridinone compounds and their use for cancer.

- Casimiro-Garcia, A., et al. (2012). Design, synthesis, and evaluation of imidazo[4,5-c]pyridin-4-one derivatives with dual activity at angiotensin II type 1 receptor and peroxisome proliferator-activated receptor-γ. Journal of Medicinal Chemistry, 55(17), 7647-7663.

- Kiselyov, A. S., et al. (2006). Inhibitors of VEGF receptors-1 and -2 based on the 2-((pyridin-4-yl)ethyl)pyridine template. Bioorganic & Medicinal Chemistry Letters, 16(7), 1913-1919.

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 46892823, 6-(2-{5-[2-(2-Amino-6-Methylpyridin-4-Yl)ethyl]pyridin-3-Yl}ethyl)-4-Methylpyridin-2-Amine. Retrieved February 28, 2024 from [Link].

- Holmes, D. R. Jr. (2000). The thienopyridines in coronary artery disease. Current Cardiology Reports, 2(5), 417-424.

Sources

- 1. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2(1H)-Pyridone, 1-ethyl-4-methyl- | C8H11NO | CID 586298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery and optimization of 2H-1λ2-pyridin-2-one inhibitors of mutant isocitrate dehydrogenase 1 for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and synthesis of 6-methylpyridin-2-one derivatives as novel and potent GluN2A positive allosteric modulators for the treatment of cognitive impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pyridin-2(1H)one derivatives: A possible new class of therapeutics for mechanical allodynia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. japsonline.com [japsonline.com]

- 8. mdpi.com [mdpi.com]

Tautomerism and Ambidentate Reactivity of 2-Pyridones: Navigating Lactam vs. Lactim Pathways in N-Alkylated Derivatives

Executive Summary The 2-pyridone scaffold is a highly privileged pharmacophore in modern drug discovery, forming the structural core of critical therapeutics such as the antifibrotic agent [1]. A defining chemical feature of this heterocycle is its prototropic tautomerism—the dynamic equilibrium between the 2-pyridone (lactam) and 2-hydroxypyridine (lactim) forms[2]. While the parent compound exists as a solvent-dependent mixture, chemical alkylation permanently "locks" the scaffold into either an N-alkyl (lactam) or O-alkyl (lactim) derivative. This technical guide provides an in-depth mechanistic analysis of this ambidentate reactivity, detailing the causality behind regioselective N-alkylation, its pharmacological significance, and the analytical frameworks required to validate these molecular architectures.

The Fundamental Dichotomy: Lactam–Lactim Tautomerism

In aqueous or highly polar solutions, the parent 2-pyridone predominantly exists in the lactam form, driven by the thermodynamic stability of the amide-like resonance and intermolecular hydrogen-bonded dimerization[3]. Conversely, in non-polar solvents or the gas phase, the lactim (2-hydroxypyridine) form is favored due to the gain in full aromaticity across the pyridine ring.

However, when an alkyl group replaces the tautomeric proton, the proton-transfer mechanism is blocked. The resulting derivatives are fixed: N-alkylation yields a conjugated lactam, whereas O-alkylation yields an aromatic alkoxypyridine. Because these two isomers exhibit drastically different physicochemical and pharmacokinetic profiles, controlling the regioselectivity of the alkylation event is a paramount objective for synthetic and medicinal chemists[4].

Mechanistic Causality: Governing N- vs. O-Alkylation

The deprotonation of 2-pyridone yields the 2-pyridonate anion, an ambidentate nucleophile with reactive electron density distributed across both the nitrogen and oxygen atoms[5]. The trajectory of the alkylation is dictated by Hard-Soft Acid-Base (HSAB) theory, the nature of the counterion, and the electrophile.

-

O-Alkylation (Kinetic Control): The oxygen atom is highly electronegative and acts as a "hard" nucleophile. Alkylation at the oxygen is typically fast and kinetically favored. It is deliberately promoted by using silver (Ag⁺) salts. Because Ag⁺ is a "soft" Lewis acid, it coordinates tightly with the "soft" nitrogen atom, sterically and electronically shielding it. This leaves the hard oxygen exposed to attack the incoming electrophile.

-

N-Alkylation (Thermodynamic Control): The nitrogen atom is more polarizable, making it a "soft" nucleophile. N-alkylation yields the thermodynamically more stable lactam product. To selectively drive N-alkylation, chemists utilize alkali metal bases (e.g., NaH, K₂CO₃) in highly polar aprotic solvents (e.g., DMF, DMSO). The "hard" alkali cations (Na⁺, K⁺) coordinate strongly with the "hard" oxygen atom, suppressing its nucleophilicity and leaving the soft nitrogen free to attack soft electrophiles like benzyl bromides or alkyl iodides[6].

Fig 1: Tautomeric equilibrium of 2-pyridone and divergent N- vs. O-alkylation pathways.

Pharmacological Significance of the Lactam Form

In drug design, the N-alkylated (lactam) form is vastly preferred over the O-alkylated (lactim) form for several structural reasons[7]:

-

Metabolic Stability: O-alkylated pyridines are essentially enol ethers and are highly susceptible to enzymatic cleavage (O-dealkylation) by Cytochrome P450 enzymes. The N-alkyl lactam is significantly more robust in vivo.

-

Hydrogen Bonding: The N-alkyl-2-pyridone retains its carbonyl group (C=O), serving as a powerful hydrogen bond acceptor that frequently interacts with target protein backbones.

-

Target Affinity: In the development of[8], the N-aryl/N-alkyl pyridone core was shown to be the critical pharmacophore required to inhibit fibroblast proliferation.

Analytical Differentiation: Validating Regioselectivity

Because N-alkyl and O-alkyl isomers share identical molecular weights, mass spectrometry alone cannot reliably distinguish them. Structural validation requires a combination of Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FT-IR)[9],[5]. The table below summarizes the quantitative spectroscopic differences used to definitively assign the lactam vs. lactim architectures.

| Analytical Technique | N-Alkyl-2-pyridone (Lactam Form) | O-Alkyl-2-pyridine (Lactim Form) |

| ¹H NMR (Alkyl Protons) | ~3.5 – 4.2 ppm (N-CH₃ / N-CH₂) | ~3.9 – 4.5 ppm (O-CH₃ / O-CH₂) |

| ¹³C NMR (Alkyl Carbon) | ~35 – 45 ppm (N-C) | ~53 – 65 ppm (O-C) |

| ¹³C NMR (C2 Carbon) | ~160 – 163 ppm (C=O carbonyl) | ~163 – 165 ppm (C-O imine) |

| FT-IR (Diagnostic Band) | ~1640 – 1660 cm⁻¹ (Strong C=O stretch) | Absent (No C=O); ~1250 cm⁻¹ (C-O stretch) |

| UV-Vis (λmax in H₂O) | ~293 - 300 nm | ~270 - 280 nm |

Experimental Protocol: Regioselective N-Alkylation

To synthesize an N-alkyl-2-pyridone while suppressing O-alkylation, the following self-validating protocol utilizes hard-cation shielding to direct the reaction thermodynamically.

Objective: Synthesize N-benzyl-2-pyridone via NaH-mediated alkylation. Causality Check: Sodium Hydride (NaH) fully deprotonates the 2-pyridone. The resulting sodium cation (Na⁺) is a "hard" Lewis acid that coordinates tightly with the "hard" oxygen atom of the 2-pyridonate anion. This steric and electronic shielding leaves the "soft" nitrogen atom exposed to attack the alkyl halide, driving thermodynamic N-alkylation.

-

Step 1: Deprotonation

-

Charge a flame-dried flask with 2-pyridone (1.0 eq) and anhydrous N,N-Dimethylformamide (DMF). Cool to 0 °C under an inert argon atmosphere.

-

Carefully add NaH (60% dispersion in mineral oil, 1.2 eq) in portions.

-

Self-Validation: Immediate hydrogen gas (H₂) evolution will be observed. Stir for 30 minutes until bubbling ceases, confirming the complete formation of the sodium 2-pyridonate salt.

-

-

Step 2: Alkylation

-

Add the alkyl halide (e.g., benzyl bromide, 1.1 eq) dropwise to the 0 °C solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor consumption of the starting material via Thin Layer Chromatography (TLC).

-

-

Step 3: Quench and Extraction

-

Quench the reaction by slowly adding saturated aqueous NH₄Cl to neutralize any unreacted NaH.

-

Extract the aqueous layer with Ethyl Acetate (EtOAc) three times. Wash the combined organic layers extensively with brine (to remove residual DMF), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

-

Step 4: Purification

-

Purify the crude residue via silica gel flash chromatography (Eluent: Hexane/EtOAc gradient).

-

Causality Check: N-alkyl pyridones (lactams) possess a higher dipole moment and are generally more polar than their O-alkyl counterparts, causing them to elute later on standard normal-phase silica.

-

-

Step 5: Analytical Validation

-

Submit the purified fraction for ¹H NMR and FT-IR spectroscopy. The protocol is considered successful when FT-IR confirms a strong C=O stretch (~1650 cm⁻¹) and ¹H NMR shows the N-CH₂ shift at ~4.0 ppm, devoid of O-CH₂ signals.

-

Fig 2: Standard experimental workflow for the regioselective N-alkylation of 2-pyridones.

References

-

2-Pyridone - Wikipedia. Wikipedia. URL:[Link]

-

Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. National Institutes of Health (NIH). URL:[Link]

-

Direct observation of ground-state lactam–lactim tautomerization using temperature-jump transient 2D IR spectroscopy. National Institutes of Health (NIH). URL:[Link]

-

P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters. Organic Chemistry Portal. URL:[Link]

-

Novel pirfenidone analogues: synthesis of pyridin-2-ones for the treatment of pulmonary fibrosis. PubMed (NIH). URL:[Link]

-

Pirfenidone | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass. URL:[Link]

-

A guide to 13C NMR chemical shift values. Compound Interest. URL:[Link]

-

Competition between N and O: use of diazine N-oxides as a test case for the Marcus theory rationale for ambident reactivity. National Institutes of Health (NIH). URL:[Link]

Sources

- 1. Pirfenidone | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 3. Direct observation of ground-state lactam–lactim tautomerization using temperature-jump transient 2D IR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters [organic-chemistry.org]

- 5. Competition between N and O: use of diazine N-oxides as a test case for the Marcus theory rationale for ambident reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel pirfenidone analogues: synthesis of pyridin-2-ones for the treatment of pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. compoundchem.com [compoundchem.com]

Bioisosteric applications of N-ethyl-2-pyridone motifs in medicinal chemistry

[1]

Executive Summary

In the multiparametric optimization of lead compounds, the N-ethyl-2-pyridone scaffold represents a "Goldilocks" zone of physicochemical properties.[1] While the 2-pyridone core is a well-established bioisostere for phenols and cyclic amides, the specific choice of the N-ethyl substituent offers a unique balance of lipophilicity (

Part 1: The Bioisosteric Rationale[1]

Structural Mimicry and Electrostatics

The 2-pyridone ring exists in a tautomeric equilibrium between the lactam (2-pyridone) and lactim (2-hydroxypyridine) forms.[1] In physiological solution, the lactam form predominates , presenting a distinct hydrogen bond acceptor (carbonyl oxygen) and a vector for substitution at the nitrogen.

When the nitrogen is substituted with an ethyl group, the motif serves as a bioisostere for:

-

Phenols: It mimics the H-bond acceptor capability of a phenol ether but removes the H-bond donor, potentially improving membrane permeability by reducing TPSA (Topological Polar Surface Area).[1]

-

Cyclic Amides: It retains the planarity and polarity of a lactam but introduces a specific hydrophobic vector (the ethyl group) that can probe adjacent lipophilic pockets.[1]

-

Benzenes (Scaffold Hopping): It lowers the aromatic ring count (LogP reduction) while maintaining

-stacking capability, improving solubility compared to a biphenyl system.ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

The "Ethyl Effect" in SAR

Why N-ethyl? In Structure-Activity Relationship (SAR) studies, the progression from Methyl

-

N-Methyl: Often metabolically labile (N-demethylation) and may not sufficiently fill hydrophobic pockets (e.g., ATP-binding sites in kinases).[1]

-

N-Ethyl: Increases LogP by approx.[1] 0.5 units vs methyl, improving blood-brain barrier (BBB) penetration.[1] It provides sufficient steric bulk to induce conformational locking without the entropic penalty of larger flexible chains.[1]

-

N-Isopropyl/Phenyl: Introduces significant steric clash or rigidity that can abrogate binding affinity.[1]

Part 2: Physicochemical Profiling[1]

The following table contrasts the N-ethyl-2-pyridone motif with its common bioisosteric analogs.

Table 1: Comparative Physicochemical Properties (Calculated)

| Property | Phenol | N-Methyl-2-Pyridone | N-Ethyl-2-Pyridone | N-Phenyl-2-Pyridone |

| H-Bond Donors | 1 | 0 | 0 | 0 |

| H-Bond Acceptors | 1 | 1 | 1 | 1 |

| LogP (Approx) | 1.5 | 0.8 | 1.3 | 2.5 |

| TPSA ( | 20.2 | 20.3 | 20.3 | 20.3 |

| Metabolic Risk | Glucuronidation | N-Demethylation | Aromatic Hydroxylation | |

| Solubility | Moderate | High | High | Low |

ngcontent-ng-c567981813="" class="ng-star-inserted">Analyst Insight: The N-ethyl variant closely matches the lipophilicity of the phenol it often replaces (LogP ~1.3 vs 1.5) while eliminating the glucuronidation liability of the hydroxyl group.[1]

Part 3: Synthetic Strategies & Selectivity

A critical challenge in accessing N-ethyl-2-pyridones is controlling the N- vs. O-alkylation selectivity.[1] The 2-pyridone anion is an ambident nucleophile.[1]

Mechanism of Selectivity[1]

-

N-Alkylation (Thermodynamic Control): Favored by soft electrophiles, polar aprotic solvents, and counterions that dissociate loosely (e.g., Cs+).[1]

-

O-Alkylation (Kinetic Control): Favored by hard electrophiles (e.g., alkyl tosylates) and silver salts (Ag+ coordinates to nitrogen, blocking it).[1]

Visualization: Synthetic Decision Tree

The following diagram outlines the logic flow for synthesizing the N-ethyl motif selectively.

Figure 1: Decision tree for controlling regioselectivity in 2-pyridone alkylation.

Experimental Protocol: Selective N-Ethylation

Objective: Synthesis of N-ethyl-2-pyridone from 2-hydroxypyridine with >95% N-selectivity.

-

Reagents: 2-Hydroxypyridine (1.0 eq), Ethyl Iodide (1.2 eq), Cesium Carbonate (

, 2.0 eq). -

Solvent: Anhydrous DMF (0.5 M concentration).

-

Procedure:

-

Charge a round-bottom flask with 2-hydroxypyridine and

under -

Add DMF and stir at Room Temperature (RT) for 30 mins to form the cesium salt (dissociation enhances N-nucleophilicity).

-

Add Ethyl Iodide dropwise.[1]

-

Heat to 60°C for 4 hours.

-

Workup: Dilute with EtOAc, wash with water x3 (to remove DMF), brine, dry over

. -

Purification: Flash chromatography (SiO2, 0-5% MeOH in DCM).[1] N-alkyl product elutes after O-alkyl impurity due to higher polarity.[1]

-

Part 4: Case Studies in Drug Discovery

GPR119 Agonists (Metabolic Disease)

In the development of GPR119 agonists for Type 2 Diabetes, the N-alkyl-2-pyridone motif is utilized to mimic the endogenous lipid ligands (e.g., oleoylethanolamide).[1]

-

Challenge: Early leads with N-methyl groups showed rapid metabolic clearance.[1]

-

Solution: Substitution with N-ethyl or N-fluoroethyl maintained potency (

nM) while blocking N-dealkylation. The ethyl group fills a hydrophobic sub-pocket in the GPCR transmembrane domain, stabilizing the active conformation.ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

P2X3 Antagonists (Chronic Cough)

Research into P2X3 receptors utilized pyridone scaffolds to replace more toxic heterocycles.[1]

-

Application: The N-ethyl-2-pyridone motif serves as a core linker.[1] The ethyl group orients the attached pharmacophores into the correct vector to interact with the ATP-binding site residues (Lys/Arg rich regions), demonstrating the utility of the ethyl group as a "spacer" that provides both distance and hydrophobic interaction.

Part 5: Biological Pathway Visualization[1]

The following diagram illustrates how the N-ethyl-2-pyridone motif functions within a generic kinase inhibitor context, displacing water and filling hydrophobic pockets.

Figure 2: Mechanistic interaction of N-ethyl-2-pyridone in a kinase binding pocket.

References

-

Hilaris Publisher. "Recent Advances in the Chemistry and Pharmacology of 2-Pyridone Scaffolds."[1] Hilaris Publisher. [Link]

-

National Institutes of Health (NIH). "Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions."[1] PubMed Central. [Link]

-

MDPI. "One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation."[1] Molecules. [Link][2][3]

-

Guide to Pharmacology. "Perampanel Ligand Page." IUPHAR/BPS Guide to Pharmacology. [Link][1]

-

PubChem. "2-Pyridone Compound Summary."[1] National Library of Medicine. [Link]

The Serotonin 5-HT3 Receptor: A Comprehensive Technical Guide to the Exploration of 1-Ethyl-4-Methyl-2-Pyridone Derivatives

Foreword: The Enduring Quest for Selective 5-HT3 Receptor Modulation

The serotonin 5-HT3 receptor, a unique member of the Cys-loop superfamily of ligand-gated ion channels, stands apart from its G-protein-coupled relatives.[1] Its role as a cation channel mediating rapid neuronal depolarization has cemented its importance as a therapeutic target.[1][2] Clinically, 5-HT3 receptor antagonists have revolutionized the management of chemotherapy-induced nausea and vomiting and have found utility in treating irritable bowel syndrome.[2][3] However, the therapeutic potential of modulating this receptor extends into more nuanced areas of neuropharmacology, including anxiety and other psychiatric disorders, underscoring the continued drive for novel chemical scaffolds with refined pharmacological profiles.[4][5] This guide delves into the promising class of 1-ethyl-4-methyl-2-pyridone derivatives, offering a technical exploration for researchers poised to innovate in this domain.

The 5-HT3 Receptor: A Structural and Functional Overview

The 5-HT3 receptor is a pentameric assembly of subunits arranged around a central ion-conducting pore.[1][6] The binding of serotonin triggers a conformational change, opening the channel to an influx of cations like Na+, K+, and Ca2+, leading to an excitatory neuronal response.[1][2] This rapid signaling is critical in both the central and peripheral nervous systems.[1][7]

The architecture of the ligand-binding site, located at the interface of adjacent subunits, is a key focus for drug design.[8][9] Pharmacophore models for 5-HT3 receptor antagonists generally highlight three key features: an aromatic moiety, a basic nitrogen atom, and a hydrogen bond acceptor, all within specific spatial arrangements.[10][11] The 1-ethyl-4-methyl-2-pyridone scaffold provides a versatile platform to explore these interactions.

Diagram 1: Simplified 5-HT3 Receptor Signaling Pathway

Caption: Binding of serotonin to the 5-HT3 receptor induces a conformational change, opening the ion channel and leading to cation influx and neuronal depolarization.

The 1-Ethyl-4-Methyl-2-Pyridone Scaffold: A Privileged Structure for CNS Targets

The 2-pyridone core is a well-established pharmacophore in medicinal chemistry, known for its ability to engage in various non-covalent interactions, including hydrogen bonding and aromatic stacking. The strategic placement of substituents on this core allows for the fine-tuning of a compound's physicochemical properties and its affinity for specific biological targets.

The rationale for investigating 1-ethyl-4-methyl-2-pyridone derivatives in the context of 5-HT3 receptor research is rooted in established structure-activity relationships (SAR) for other 5-HT3 antagonists. The pyridone ring can act as a suitable bioisostere for other aromatic systems, while the ethyl and methyl groups can be systematically varied to probe the steric and lipophilic requirements of the receptor's binding pocket.

Synthesis and Characterization: A Proposed Workflow

While specific literature on the synthesis of 1-ethyl-4-methyl-2-pyridone derivatives as 5-HT3 receptor antagonists is emerging, a generalizable synthetic approach can be proposed based on established pyridone chemistry.

Diagram 2: General Synthetic and Evaluation Workflow

Sources

- 1. 5-HT3 receptor - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. openaccessjournals.com [openaccessjournals.com]

- 4. Pharmacological evaluation of novel 5-HT3 receptor antagonist, QCM-13 (N-cyclohexyl-3-methoxyquinoxalin-2-carboxamide) as anti-anxiety agent in behavioral test battery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Design, Synthesis, and Structure–Activity Relationships of Highly Potent 5-HT3 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent advances in the electrophysiological characterization of 5-HT3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The 5-HT3 receptor--the relationship between structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The 5-HT3 receptor as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel 5-HT3 antagonists. Isoquinolinones and 3-aryl-2-pyridones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

Technical Whitepaper: 4-Methyl-2-Pyridone Derivatives as Next-Generation Herbicides

Topic: Phytotoxic Activity and Herbicidal Potential of 4-Methyl-2-Pyridone Derivatives Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The search for novel herbicidal scaffolds is driven by the rapid evolution of weed resistance to established modes of action (MoA). 4-methyl-2-pyridone derivatives represent a promising, under-explored chemical class with significant phytotoxic potential. Synthesized from the commercially available precursor dehydroacetic acid, these compounds exhibit selective activity against dicotyledonous weeds (e.g., Ipomoea grandifolia) while showing variable selectivity toward monocots. This guide analyzes the chemical basis, synthesis pathways, and phytotoxic mechanisms of these derivatives, proposing them as lead structures for Phytoene Desaturase (PDS) inhibition—a critical target in the carotenoid biosynthesis pathway.

Chemical Architecture & Synthesis Strategy

The core scaffold, 4-hydroxy-6-methylpyridin-2(1H)-one , acts as a versatile nucleophile. The synthesis exploits the reactivity of dehydroacetic acid to generate a pyridone ring, which is subsequently functionalized at the C-3 position via Knoevenagel condensation. This modular approach allows for the rapid generation of diverse libraries for Structure-Activity Relationship (SAR) mapping.

Synthesis Protocol

The synthesis is a three-step linear sequence characterized by high atom economy and scalability.

Step 1: Acid-Catalyzed Hydrolysis Dehydroacetic acid is hydrolyzed using 92% sulfuric acid to ring-open and re-close, forming the pyranone intermediate.

-

Reaction: Dehydroacetic acid

4-hydroxy-6-methyl-2H-pyran-2-one.[1] -

Conditions: 130°C, 10 min.

-

Yield: ~86%.[1]

Step 2: Ammonolysis (Pyridone Formation) The pyranone oxygen is exchanged for nitrogen using ammonium hydroxide.

-

Reaction: 4-hydroxy-6-methyl-2H-pyran-2-one + NH

OH -

Conditions: Reflux or stirring at RT.

-

Yield: ~80%.[1]

Step 3: C-3 Functionalization (Knoevenagel Condensation) The active methylene at C-3 is condensed with aliphatic or aromatic aldehydes.

-

Reaction: Pyridone + R-CHO

3-substituted derivatives. -

Key Insight: Reaction with

-unsaturated aldehydes (e.g., cinnamaldehyde) can lead to cyclization, forming fused pyran-pyridone systems (e.g., Compounds 4g', 4h'), which often exhibit enhanced biological activity due to conformational rigidity.

Visualization: Synthetic Pathway

Figure 1: Step-wise synthesis of 4-methyl-2-pyridone derivatives from dehydroacetic acid.

Phytotoxic Activity Profile

The herbicidal potential of these derivatives is defined by their ability to inhibit root and shoot development.[2] Bioassays reveal a distinct selectivity pattern, favoring activity against dicotyledonous weeds.

Quantitative Efficacy Data

The following data summarizes the inhibition rates at a concentration of 6.7 × 10⁻⁸ mol a.i./g substrate .

| Compound ID | Structure Feature | Target Weed (I. grandifolia) Root Inhibition | Target Weed (I. grandifolia) Shoot Inhibition | Crop Safety (S. bicolor) |

| 4c | Aliphatic Chain | 72.8% | 68.4% | High |

| 4g' | Fused Pyran Ring | 58.2% | 56.8% | Moderate |

| 4h' | Fused Pyran Ring | 55.3% | < 50% | Moderate |

| Control | Solvent only | 0% | 0% | N/A |

Interpretation:

-

Compound 4c is the most potent inhibitor of root development, suggesting that flexible aliphatic substitutions at C-3 may facilitate better uptake or binding than rigid fused systems in certain contexts.

-

Selectivity: The derivatives showed significantly lower inhibition against the monocot Sorghum bicolor, indicating potential utility as selective herbicides in cereal crops.

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing these "lead" structures into commercial candidates.

-

C-3 Substituent (The Warhead): This is the primary determinant of activity.

-

Observation: Introduction of lipophilic aliphatic chains or aromatic moieties enhances membrane permeability.

-

Causality: The active site of target enzymes (likely PDS) contains hydrophobic pockets; increasing lipophilicity at C-3 improves binding affinity.

-

-

C-4 Hydroxyl Group:

-

Role: Acts as a hydrogen bond donor/acceptor. Modifications that remove this capability often reduce activity, suggesting it is essential for active site recognition.

-

-

N-1 Position:

-

Role: The unsubstituted NH is typical in these studies. Alkylation at N-1 (e.g., N-methyl) changes the electronic distribution and solubility profile, potentially altering translocation within the phloem.

-

-

C-6 Methyl Group:

-

Origin: Retained from dehydroacetic acid. It provides steric bulk and mild lipophilicity, likely aiding in the correct orientation of the molecule.

-

Visualization: SAR Map

Figure 2: Structure-Activity Relationship (SAR) mapping for pyridone derivatives.

Mode of Action (MoA): The PDS Hypothesis[10]

While specific enzymatic assays for these specific dehydroacetic acid derivatives are rare in primary literature, their structural homology to Fluridone (a commercial pyridinone herbicide) strongly suggests they act as Phytoene Desaturase (PDS) Inhibitors .

Mechanism

-

Target: Phytoene Desaturase (PDS), an enzyme in the carotenoid biosynthesis pathway.[2][3][4][5][6]

-

Inhibition: The pyridone derivative binds to the PDS active site, competing with the plastoquinone cofactor.

-

Consequence:

Visualization: Carotenoid Biosynthesis Pathway

Figure 3: Proposed Mode of Action inhibiting Phytoene Desaturase (PDS).

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are recommended.

Synthesis of 4-hydroxy-6-methylpyridin-2(1H)-one[3][4][13]

-

Reagents: Dehydroacetic acid (10 mmol), 92% H₂SO₄ (50 mmol), 28% NH₄OH.

-

Hydrolysis: Mix dehydroacetic acid and H₂SO₄. Heat to 130°C for 10 mins. Pour onto ice. Filter white precipitate (Compound 2).[1]

-

Ammonolysis: Suspend Compound 2 in 28% NH₄OH (5 eq). Stir at room temperature or mild reflux until dissolved and reprecipitated.

-

Purification: Recrystallize from ethanol/water. Verify structure via ¹H NMR (singlet at ~2.1 ppm for methyl, singlets at ~5.5 ppm for ring protons).

Phytotoxicity Bioassay (Petri Dish Method)

-

Substrate: Acid-washed sand or filter paper in 9 cm Petri dishes.

-

Treatment: Dissolve derivatives in DMSO/buffer. Apply to substrate to achieve 6.7 × 10⁻⁸ mol/g concentration.[1][7] Include Solvent Control (DMSO only) and Positive Control (e.g., Fluridone or Glyphosate).

-

Seeding: Place 10-15 seeds of Ipomoea grandifolia and Sorghum bicolor.

-

Incubation: 25°C, 12h light/12h dark cycle for 7-10 days.

-

Measurement:

-

Root Length (mm).

-

Shoot Length (mm).

-

Chlorophyll content (SPAD meter) to assess bleaching.

-

-

Analysis: Calculate % Inhibition relative to solvent control. Perform ANOVA (p < 0.05).

References

-

Demuner, A. J., et al. (2009). Synthesis and phytotoxic activity of new pyridones derived from 4-hydroxy-6-methylpyridin-2(1H)-one. Molecules, 14(12), 4973-4986.[7]

-

Dayan, F. E., et al. (2014).[3] Novel Bioassay for the Discovery of Inhibitors of the 2-C-Methyl-D-erythritol 4-Phosphate (MEP) and Terpenoid Pathways Leading to Carotenoid Biosynthesis. PLoS ONE, 9(7).[3]

-

University of California Agriculture & Natural Resources. Carotenoid Biosynthesis Inhibitors - Herbicide Symptoms.

-

Rathi, A. H., et al. (2009). Synthesis and structure-activity relationships of 4-pyridones as potential antimalarials. (Cited for structural chemistry relevance).

-

Trebst, A., & Harth, E. (1974).[8] Structure-activity-relationship of inhibitors of photosynthetic electron flow. Z Naturforsch C Biosci.[8]

Sources

- 1. Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of Novel Pyridazine Herbicides Targeting Phytoene Desaturase with Scaffold Hopping - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel Bioassay for the Discovery of Inhibitors of the 2-C-Methyl-D-erythritol 4-Phosphate (MEP) and Terpenoid Pathways Leading to Carotenoid Biosynthesis | PLOS One [journals.plos.org]

- 4. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]

- 5. forisinvasivespeciessea.wordpress.com [forisinvasivespeciessea.wordpress.com]

- 6. Inhibitors of Carotenoid Biosynthesis | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]

- 7. Synthesis and phytotoxic activity of new pyridones derived from 4-hydroxy-6-methylpyridin-2(1H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure-activity-relationship of inhibitors of photosynthetic electron flow. Herbicidal N-alkylated-ureas and ringclosed N-acylamides as inhibitors of photosystem II - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Photochemical Properties and Dimerization Potential of N-alkyl-2-pyridones

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-alkyl-2-pyridones represent a fascinating class of heterocyclic compounds that exhibit rich and varied photochemical behavior. Their propensity to undergo photodimerization upon exposure to ultraviolet radiation has garnered significant attention, not only from a fundamental mechanistic standpoint but also for its applications in organic synthesis and materials science. This technical guide provides a comprehensive exploration of the photochemical properties of N-alkyl-2-pyridones, with a core focus on their dimerization potential. We will delve into the underlying photophysical principles, reaction mechanisms, the influence of molecular structure and environmental factors, and provide detailed experimental protocols for the synthesis, irradiation, and characterization of these compounds and their photodimers.

Introduction: The Photochemical Landscape of N-alkyl-2-pyridones

N-alkyl-2-pyridones are aromatic, six-membered heterocyclic ketones that play a significant role in a variety of chemical and biological processes. Their unique electronic structure, characterized by a conjugated π-system, makes them susceptible to photochemical transformations. The most prominent of these is their ability to undergo cycloaddition reactions, particularly photodimerization, upon irradiation with UV light. This process involves the formation of new carbon-carbon bonds between two pyridone moieties, leading to the construction of complex, polycyclic structures.

The study of N-alkyl-2-pyridone photodimerization is crucial for several reasons. From a synthetic perspective, it offers a powerful and atom-economical method for the construction of cyclobutane and cyclooctadiene rings, which are prevalent motifs in many natural products and pharmaceutically active compounds.[1] Understanding the factors that control the regioselectivity and stereoselectivity of this reaction is paramount for its application in targeted synthesis. Furthermore, the reversible nature of the photodimerization in some cases opens up possibilities for the development of photoresponsive materials and molecular switches.

This guide will provide a detailed examination of the key aspects of N-alkyl-2-pyridone photochemistry, equipping researchers with the knowledge to effectively harness these reactions in their own work.

Mechanistic Insights into Photodimerization

The photodimerization of N-alkyl-2-pyridones is a pericyclic reaction that is governed by the principles of orbital symmetry. Unlike thermally allowed cycloadditions, these reactions proceed through electronically excited states, leading to different stereochemical outcomes. The two primary modes of photodimerization observed for N-alkyl-2-pyridones are [4+4] and [2+2] cycloadditions.

The Crucial Role of Excited States: Singlet vs. Triplet Pathways

Upon absorption of a photon of appropriate energy, an N-alkyl-2-pyridone molecule is promoted from its ground electronic state (S₀) to an excited singlet state (S₁).[2][3] From this short-lived S₁ state, the molecule can either relax back to the ground state via fluorescence or non-radiative decay, or it can undergo a spin-inversion process known as intersystem crossing (ISC) to form a longer-lived triplet state (T₁).[2][3] The dimerization reaction can, in principle, proceed from either the S₁ or T₁ state, and the operative pathway has a profound impact on the reaction's efficiency and stereochemical outcome.

-

Singlet State (S₁): Dimerization from the singlet state is a concerted process. The stereochemistry of the product is often dictated by the geometry of the excimer (an excited-state dimer) formed between an excited pyridone and a ground-state pyridone.

-

Triplet State (T₁): Dimerization from the triplet state typically proceeds in a stepwise manner through a diradical intermediate.[4] This longer-lived intermediate allows for bond rotation before the final ring closure, which can lead to a mixture of stereoisomers. The triplet state is generally lower in energy than the corresponding singlet state.[5]

The energy difference between the singlet and triplet states (ΔE_ST) is a critical parameter that influences the efficiency of intersystem crossing and, consequently, the dominant reaction pathway.[5]

Caption: Jablonski diagram illustrating the formation of photodimers from singlet and triplet excited states.

[4+4] vs. [2+2] Cycloaddition

The regiochemistry of the photodimerization is determined by which π-bonds of the pyridone ring participate in the cycloaddition.

-

[4+4] Cycloaddition: This is the most common pathway for 2-pyridones, involving the four π-electrons of the diene system across C3-C6 of one pyridone molecule and the corresponding diene of another. This leads to the formation of a cyclooctadiene ring system.

-

[2+2] Cycloaddition: This pathway involves the two π-electrons of the C3-C4 double bond of each pyridone molecule, resulting in the formation of a cyclobutane ring.

The preference for [4+4] over [2+2] cycloaddition is rationalized by the Woodward-Hoffmann rules for photochemical reactions.

Caption: Schematic representation of [4+4] and [2+2] photodimerization pathways.

Factors Influencing Photodimerization

The outcome of the photodimerization of N-alkyl-2-pyridones is highly sensitive to a number of factors, providing a rich parameter space for controlling the reaction.

The N-Alkyl Substituent

The nature of the alkyl group on the nitrogen atom can influence the photochemical behavior of the 2-pyridone ring. While systematic studies are somewhat limited, some general trends can be inferred.

-

Steric Effects: Increasing the steric bulk of the N-alkyl group can disfavor dimerization due to increased steric hindrance in the transition state. This may lead to lower quantum yields or a shift in the reaction pathway towards other photochemical processes.

-

Electronic Effects: The electronic properties of the alkyl group are generally considered to have a minor influence on the core photochemistry of the pyridone ring, as the primary absorption and subsequent electronic transitions are dominated by the π-system of the heterocycle. However, the presence of certain functional groups on the alkyl chain could introduce new chromophores or quenching pathways. Studies on related systems have shown that the length of the alkyl chain can impact photophysical and photochemical properties.[3][6][7]

Solvent Effects

The choice of solvent can have a dramatic effect on the efficiency and stereoselectivity of the photodimerization.

-

Polarity: Solvent polarity can influence the stability of the excited states and any charged intermediates, potentially altering the reaction pathway.

-

Hydrogen Bonding: Protic solvents capable of hydrogen bonding can interact with the carbonyl group of the 2-pyridone, which may affect the excited-state lifetime and reactivity. In some cases, pre-association of pyridone molecules through hydrogen bonding in nonpolar solvents can pre-organize the reactants, leading to enhanced stereoselectivity.

Concentration

As a bimolecular process, the rate of photodimerization is dependent on the concentration of the N-alkyl-2-pyridone. At high concentrations, dimerization is favored. At very low concentrations, unimolecular photochemical reactions or reactions with the solvent may become more competitive.

Experimental Protocols

This section provides detailed methodologies for the synthesis of N-alkyl-2-pyridones, the execution of their photochemical dimerization, and the analytical techniques for monitoring the reaction and characterizing the products.

Synthesis of N-Alkyl-2-Pyridones

A common and effective method for the synthesis of N-alkyl-2-pyridones is the N-alkylation of 2-hydroxypyridine. However, this reaction can suffer from competing O-alkylation.[8][9] Microwave-assisted one-pot multicomponent reactions have emerged as a rapid and selective alternative.[8][10]

Protocol: Microwave-Assisted Synthesis of an N-Alkyl-2-Pyridone Derivative [8][10]

-

Combine acetophenone (0.01 mol), benzaldehyde (0.01 mol), methyl cyanoacetate (0.01 mol), and 2-aminoethanol (0.01 mol) in a microwave-safe reaction vessel.[10]

-

Irradiate the reaction mixture with microwaves at 250 watts for approximately 10 minutes. Monitor the progress of the reaction by thin-layer chromatography (TLC).[10]

-

After completion, allow the reaction mixture to cool to room temperature.[10]

-

Collect the solid product by filtration and wash with cold ethanol.[10]

-

Recrystallize the crude product from an appropriate solvent to yield the purified N-alkyl-2-pyridone derivative.[10]

Photochemical Dimerization

The photodimerization is typically carried out in a photoreactor equipped with a suitable UV lamp. Both batch and flow reactors can be employed.[11][12]

Protocol: General Procedure for Photodimerization in a Batch Reactor

-

Preparation: Dissolve the N-alkyl-2-pyridone in a suitable, degassed solvent (e.g., acetonitrile, acetone, or benzene) in a quartz reaction vessel. The concentration should be optimized for the specific substrate but is typically in the range of 0.01-0.1 M.

-

Degassing: Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove dissolved oxygen, which can quench the triplet excited state.

-

Irradiation: Place the reaction vessel in a photoreactor equipped with a medium-pressure mercury lamp.[11] The vessel should be positioned to ensure uniform irradiation. Use a cooling system to maintain a constant temperature, as the lamps generate significant heat.[11]

-

Monitoring: Monitor the progress of the reaction by TLC or by periodically taking aliquots for UV-Vis or NMR analysis.

-

Work-up: Once the reaction is complete (or has reached a photostationary state), remove the solvent under reduced pressure.

-

Purification: Purify the resulting photodimer(s) by column chromatography on silica gel or by recrystallization.

Caption: Workflow for the photochemical dimerization of N-alkyl-2-pyridones.

Reaction Monitoring by UV-Vis Spectroscopy

UV-Vis spectroscopy is a powerful tool for monitoring the progress of the photodimerization reaction in real-time.[13][14] The N-alkyl-2-pyridone monomer has a characteristic π-π* absorption band, which decreases in intensity as it is converted to the photodimer, which typically has a much lower molar absorptivity in the same region.[15]

Protocol: Monitoring Dimerization with UV-Vis Spectroscopy

-

Record the initial UV-Vis spectrum of the N-alkyl-2-pyridone solution in a quartz cuvette.

-

Place the cuvette in a spectrophotometer equipped with a port for an external light source, or periodically remove the cuvette from the photoreactor and record its spectrum.

-

Irradiate the sample with the appropriate wavelength of UV light.

-

Record spectra at regular time intervals.

-

Plot the absorbance at the λ_max of the monomer as a function of time to obtain a kinetic trace of the reaction. This data can be used to determine the reaction rate.[16]

Determination of the Quantum Yield

The quantum yield (Φ) of a photochemical reaction is a measure of its efficiency and is defined as the number of molecules reacted divided by the number of photons absorbed.[10][11] The determination of Φ is essential for comparing the reactivity of different N-alkyl-2-pyridones and for optimizing reaction conditions. A common method involves the use of a chemical actinometer, such as potassium ferrioxalate, to measure the photon flux of the light source.[17]

Protocol: Quantum Yield Determination using Chemical Actinometry [11][17]

-

Measure Photon Flux:

-

Prepare a solution of the chemical actinometer (e.g., 0.006 M potassium ferrioxalate in 0.1 N H₂SO₄).

-

Irradiate a known volume of the actinometer solution for a specific time under the same conditions as the dimerization reaction.

-

Determine the amount of product formed in the actinometer solution (e.g., Fe²⁺ ions) by a suitable analytical method (e.g., colorimetric analysis with 1,10-phenanthroline).

-

Calculate the photon flux (photons per unit time) using the known quantum yield of the actinometer.

-

-

Irradiate the Sample:

-

Irradiate a solution of the N-alkyl-2-pyridone of known concentration under identical conditions for a measured amount of time.

-

Ensure that the absorbance of the solution is low (typically < 0.1) at the irradiation wavelength to ensure uniform light absorption throughout the solution.

-

-

Determine Product Formation:

-

Quantify the amount of photodimer formed or monomer consumed using an appropriate analytical technique (e.g., NMR spectroscopy with an internal standard or quantitative HPLC).

-

-

Calculate Quantum Yield:

-

Calculate the number of photons absorbed by the sample solution.

-

The quantum yield is then calculated as: Φ = (moles of product formed) / (moles of photons absorbed)

-

Characterization of Photodimers

The structure and stereochemistry of the photodimers are typically elucidated using a combination of spectroscopic techniques.

NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for determining the constitution and relative stereochemistry of the photodimers.[5]

-

¹H NMR: The disappearance of the signals corresponding to the vinylic protons of the monomer and the appearance of new signals in the aliphatic region are characteristic of dimerization. The coupling constants between the newly formed methine protons on the cyclobutane or cyclooctadiene ring can provide valuable information about their relative stereochemistry.

-

¹³C NMR: The appearance of new sp³ carbon signals and the disappearance of sp² carbon signals from the reacted double bonds confirm the formation of the photodimer.

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for N-Alkyl-2-Pyridone Photodimers

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| N-Alkyl (e.g., CH₃) | 2.5 - 3.5 | 30 - 45 |

| Methine (newly formed) | 3.0 - 5.0 | 40 - 60 |

| Remaining Vinylic | 5.5 - 7.0 | 110 - 140 |

| Carbonyl | - | 160 - 175 |

Note: These are approximate ranges and can vary depending on the specific structure and solvent.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the photodimer, which will have a molecular weight exactly double that of the starting monomer.

X-ray Crystallography

For crystalline photodimers, single-crystal X-ray diffraction provides unambiguous determination of the molecular structure and stereochemistry.

Summary and Outlook

The photodimerization of N-alkyl-2-pyridones is a versatile and powerful reaction for the synthesis of complex polycyclic molecules. This guide has provided a comprehensive overview of the mechanistic principles, influencing factors, and experimental protocols associated with this transformation. A thorough understanding of the interplay between the excited-state pathways, the nature of the N-alkyl substituent, and the reaction conditions is key to controlling the outcome of these reactions.

Future research in this area will likely focus on several key aspects:

-

Asymmetric Photodimerization: The development of catalytic enantioselective methods for the photodimerization of N-alkyl-2-pyridones remains a significant challenge and a highly desirable goal.

-

Expanded Substrate Scope: Exploring the photodimerization of N-alkyl-2-pyridones with more complex substitution patterns will broaden the synthetic utility of this reaction.

-

Applications in Materials Science: Harnessing the photoresponsive nature of the pyridone-photodimer system for the development of novel smart materials, such as self-healing polymers and photo-patternable surfaces.

By continuing to explore the fundamental photochemical properties of N-alkyl-2-pyridones, the scientific community can unlock their full potential in both synthetic chemistry and materials science.

References

-

University of Glasgow. (n.d.). Photochemical Reactors. Retrieved from [Link]

-

Baba Ahmed, I., Kibou, Z., Vázquez-Tato, P. M., Seijas, J. A., & Choukchou-Braham, N. (2020). One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. Chemistry Proceedings, 3(1), 135. [Link]

-

Stadler, E., Eibel, A., Fast, D., Freißmuth, H., Holly, C., Wiech, M., Moszner, N., & Gescheidt, G. (2018). A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy. Photochemical & Photobiological Sciences, 17(5), 891-900. [Link]

-

Chen, C., & Zuo, Y. (2005). Determination of the Quantum Yield for the Photochemical Generation of Hydroxyl Radicals in TiO2 Suspensions. The Journal of Physical Chemistry A, 109(37), 8345-8351. [Link]

-

Fiveable. (2026, March 2). Quantum yield determination and interpretation. Retrieved from [Link]

-

Filo. (2025, November 25). Experimental procedure for determining quantum yield. Retrieved from [Link]

-

Chand, K., Sharma, A. K., & Sharma, S. K. (2016). Synthesis, (1)H and (13)C NMR assignment of novel 2-pyridone derivatives. Magnetic Resonance in Chemistry, 54(1), 91-102. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 2-pyridones. Retrieved from [Link]

-

Vapourtec Ltd. (2025, April 1). How Does a Photochemistry Flow Reactor Work? Retrieved from [Link]

-

ResearchGate. (n.d.). Selected absorption spectra of 2Py (upper panel) and 3Py (lower panel)... Retrieved from [Link]

-

Kelly, J. M., et al. (2021). Effect of Alkyl Chain Length on the Photophysical, Photochemical, and Photobiological Properties of Ruthenium(II) Polypyridyl Complexes for Their Application as DNA-Targeting, Cellular-Imaging, and Light-Activated Therapeutic Agents. ACS Applied Bio Materials, 4(10), 7583-7595. [Link]

-

Danyliv, I., et al. (2023). Derivatives of 2-Pyridone Exhibiting Hot-Exciton TADF for Sky-Blue and White OLEDs. ACS Omega, 8(30), 27363-27374. [Link]

-

Evans, M. (2021, January 15). 2.6 Energy Differences Between Singlet and Triplet States [Video]. YouTube. [Link]

-

Kanj, A., et al. (2024, March 14). Could the Length of the Alkyl Chain Affect the Photodynamic Activity of 5,10,15,20-Tetrakis(1-alkylpyridinium-4-yl)porphyrins? International Journal of Molecular Sciences, 25(6), 3302. [Link]

-

Chemistry LibreTexts. (2018, December 14). Fluorescence and Phosphorescence. Retrieved from [Link]

-

LibreTexts. (n.d.). Appendix 1 Concepts of singlet, doublet and triplet electronic states. Retrieved from [Link]

-

Baba Ahmed, I., et al. (2020, November 14). one-pot synthesis of n-alkylated 2-pyridone derivatives under microwave irradiation. Sciforum. [Link]

-

Berson, J. A. (2008). Theoretical studies of the chemistry of singlet and triplet species. II. Cycloaddition reaction. Accounts of Chemical Research, 11(4), 151-158. [Link]

-

Wang, N., et al. (2024). P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters. The Journal of Organic Chemistry, 89(6), 3657-3665. [Link]

-

Edinburgh Instruments. (n.d.). Relative Quantum Yield. Retrieved from [Link]

-

Wilkie, J., & Jones, G. B. (2007). Photochemical transformations of pyridinium salts: mechanistic studies and applications in synthesis. Organic & Biomolecular Chemistry, 5(14), 2199-2206. [Link]

-

ResearchGate. (n.d.). (PDF) Mild and Regioselective N -Alkylation of 2-Pyridones in Water. Retrieved from [Link]

-

ResearchGate. (2015, September 14). Synthesis, 1H and 13C NMR assignment of novel 2-pyridone derivatives. Retrieved from [Link]

-

Beutner, G. L., & Anderson, K. W. (2021). A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. The Journal of Organic Chemistry, 86(18), 12588-12604. [Link]

-

Kanj, A., et al. (2024). Could the Length of the Alkyl Chain Affect the Photodynamic Activity of 5,10,15,20-Tetrakis(1-alkylpyridinium-4-yl)porphyrins?. Molecules, 29(6), 1279. [Link]

-

Basílio, N., et al. (2023). Thermal and photochemical reactions of n-pyridinebenzopyrylium multistate of species (n = 2′, 3′, 4′). Dyes and Pigments, 211, 111082. [Link]

-

Neo, A. G. (n.d.). SYNTHESIS OF HETEROCYCLIC COMPOUNDS BY PHOTOCHEMICAL CYCLIZATIONS. Retrieved from [Link]

-

Spectroscopy Online. (2023, August 7). Monitoring Reactions Through UV-Visible Spectroscopy. Retrieved from [Link]

-

University of California, Irvine. (n.d.). A Guide to Recording Fluorescence Quantum Yields. Retrieved from [Link]

-

ChemRxiv. (n.d.). Combined UV/Vis and NMR spectroscopy allows for operando reaction monitoring: the case of guaiazulene and 2,4-dinitrobenzaldehyd. Retrieved from [Link]

-

ResearchGate. (n.d.). UV-vis absorption spectra of 2 in pyridine at varying concentrations:.... Retrieved from [Link]

-

Forni, A., et al. (2018). First Member of an Appealing Class of Cyclometalated 1,3-Di-(2- Pyridyl)Benzene Platinum(II) Complexes for Solution-Processable OLEDs. Inorganic Chemistry, 57(1), 269-281. [Link]

-

PubMed. (2010, April 14). Photoionization of 2-pyridone and 2-hydroxypyridine. Retrieved from [Link]

-

Cerdán, S., et al. (2020). New fluorescent derivatives from papaverine: Two mechanisms to increase the quantum yield. Dyes and Pigments, 173, 107936. [Link]

-

Horvath, S., et al. (2015). UV-induced isomerization dynamics of N-methyl-2-pyridone in solution. The Journal of Physical Chemistry A, 119(1), 16-25. [Link]

-

Thermo Fisher Scientific. (n.d.). Monitoring Reactions Through UV-Visible Spectroscopy. Retrieved from [Link]

-

Kumar, P., & Singh, B. K. (2018). Synthesis and characterization of new N-alkylated pyridin-2(1H)-ones. Journal of Heterocyclic Chemistry, 55(8), 1935-1944. [Link]

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

Preprints.org. (n.d.). Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C:. Retrieved from [Link]

-

AIR Unimi. (n.d.). First Member of an Appealing Class of Cyclometalated 1,3-Di-(2- Pyridyl)Benzene Platinum(II) Complexes for Solution-Processable OLEDs. Retrieved from [Link]

Sources

- 1. A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. princeton.edu [princeton.edu]

- 3. Could the Length of the Alkyl Chain Affect the Photodynamic Activity of 5,10,15,20-Tetrakis(1-alkylpyridinium-4-yl)porphyrins? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis, (1)H and (13)C NMR assignment of novel 2-pyridone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of Alkyl Chain Length on the Photophysical, Photochemical, and Photobiological Properties of Ruthenium(II) Polypyridyl Complexes for Their Application as DNA-Targeting, Cellular-Imaging, and Light-Activated Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. fiveable.me [fiveable.me]

- 11. Experimental procedure for determining quantum yield. | Filo [askfilo.com]

- 12. preprints.org [preprints.org]

- 13. spectroscopyonline.com [spectroscopyonline.com]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

Strategic Sourcing and Synthetic Utility of N-Alkylated Pyridones: A Case Study on CAS 19006-62-3

An In-Depth Technical Whitepaper for Drug Discovery Professionals

Executive Summary

In modern medicinal chemistry, the strategic selection of heterocyclic building blocks dictates the success of hit-to-lead campaigns. N-alkylated pyridones have emerged as privileged scaffolds, frequently deployed as bioisosteres for amides and phenols to modulate a drug candidate's lipophilicity, aqueous solubility, and metabolic stability [1].

As a Senior Application Scientist overseeing library design and chemical procurement, I frequently evaluate specialized building blocks like CAS 19006-62-3 (1-ethyl-4-methylpyridin-2(1H)-one). Because this specific molecule is a niche intermediate rather than a bulk commodity, navigating its commercial supply chain requires an understanding of both its synthetic utility and the economics of custom chemical sourcing. This whitepaper deconstructs the mechanistic value of CAS 19006-62-3, provides self-validating protocols for its functionalization, and offers a comprehensive commercial supplier and price comparison.

Chemical Profile & Mechanistic Utility

Chemical Identity:

-

IUPAC Name: 1-ethyl-4-methylpyridin-2(1H)-one

-

CAS Registry Number: 19006-62-3

-

Molecular Formula: C8H11NO

-

Molecular Weight: 137.18 g/mol [2]

Mechanistic Rationale in Scaffold Design: The structural architecture of CAS 19006-62-3 offers specific advantages in drug design. The presence of the N-ethyl group prevents tautomerization to the corresponding hydroxypyridine form. By locking the molecule in the pyridone state, researchers can guarantee predictable hydrogen-bond accepting properties at the carbonyl oxygen—a critical factor when designing kinase hinge-binding motifs. Furthermore, the 4-methyl group exerts a weak electron-donating effect via hyperconjugation, which selectively increases the electron density at the C3 and C5 positions, priming the ring for regioselective electrophilic aromatic substitution.

Experimental Workflows: Late-Stage Functionalization

To integrate CAS 19006-62-3 into an active pharmaceutical ingredient (API) scaffold, it must first be functionalized. The most reliable approach is regioselective bromination at the C3 position, generating a versatile cross-coupling partner.

Protocol: Regioselective C3-Bromination of CAS 19006-62-3

This protocol is designed as a self-validating system; the visual cues and analytical checkpoints ensure the integrity of the reaction before proceeding to expensive cross-coupling steps.